5-Azido-4-chloro-3(2H)-pyridazinone
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Description
Synthesis Analysis
The synthesis of 5-Azido-4-chloro-3(2H)-pyridazinone derivatives involves several steps starting from precursor compounds. For example, the conversion of 4,5-dihalopyridazin-3(2H)-ones through various chemical reactions can yield azido-arylpyridazinone derivatives. A notable method involves thermally induced cyclization to produce pyridazino[4,5-b]indole derivatives, showcasing the compound's versatile reactivity and the potential for creating complex heterocyclic structures (Haider & Wobus, 2006).
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
5-Azido-4-chloro-3(2H)-pyridazinone serves as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds with potential biological activities. For instance, it can undergo thermally induced cyclization to yield pyridazino[4,5-b]indole derivatives through a nitrene insertion process, highlighting its versatility in constructing complex nitrogen-containing ring systems with potential pharmaceutical applications (Haider & Wobus, 2006).
Development of Anticancer Agents
The pyridazinone scaffold, including derivatives of 5-azido-4-chloro-3(2H)-pyridazinone, has been extensively investigated for its potential in anticancer therapy. Research on pyridazinone-carbamate derivatives, synthesized starting from 2-substituted-4,5-dichloro pyridazinones, has shown promising fungicidal activities, suggesting a broader application of these compounds in developing new anticancer, antiangiogenic, and antioxidant agents (Yi, 2001).
Antimicrobial and Antifungal Activities
Several studies have focused on evaluating the antimicrobial and antifungal properties of pyridazinone derivatives. For example, novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety have been synthesized and characterized, with some showing significant inhibitory activity against various cancer cell lines, suggesting their potential use as antimicrobial and antifungal agents (Qin et al., 2020).
Photophysical Properties for Biological Activity Studies
The photophysical properties of pyridazinone derivatives, such as 5-(4-chloro-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one, have been studied using solvatochromic approaches. These studies help in understanding the interaction of these molecules with biological systems, providing insight into their mechanism of action at the molecular level and aiding in the design of more effective therapeutic agents (Desai et al., 2017).
Synthesis of Pyridazino[4,5-b]Indoles
5-Azido-4-arylpyridazin-3(2H)-ones, easily derivable from 5-azido-4-chloro-3(2H)-pyridazinone, have been efficiently converted into pyridazino[4,5-b]indole derivatives. This process exemplifies the compound's utility in synthesizing complex molecules with potential therapeutic applications, particularly in the treatment of cancer (Haider & Wobus, 2006).
properties
IUPAC Name |
4-azido-5-chloro-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN5O/c5-3-2(8-10-6)1-7-9-4(3)11/h1H,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPQISUNCJYZIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1N=[N+]=[N-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400813 |
Source
|
Record name | 5-AZIDO-4-CHLORO-3(2H)-PYRIDAZINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azido-4-chloro-3(2H)-pyridazinone | |
CAS RN |
40175-80-2 |
Source
|
Record name | 40175-80-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-AZIDO-4-CHLORO-3(2H)-PYRIDAZINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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